3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile

Organic Synthesis Cross-Coupling Medicinal Chemistry

Accelerate your medicinal chemistry program with 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile, a uniquely differentiated pyrazolopyrazine building block. The 3-iodo group is a privileged site for Suzuki, Heck, and Sonogashira cross-couplings, enabling rapid synthesis of diverse 3-aryl, 3-alkenyl, and 3-alkynyl libraries. The 5-carbonitrile serves as a robust electron-withdrawing ligand or a versatile precursor to amines and amides for lead optimization. This dual-handle architecture, which is not accessible from 3-chloro or unsubstituted analogs, provides a direct entry point to explore structure-activity relationships around the pyrazolo[3,4-b]pyrazine core for kinase targets such as SHP2. Ensure a reliable supply of high-purity material for your discovery program.

Molecular Formula C6H2IN5
Molecular Weight 271.02 g/mol
Cat. No. B8135371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile
Molecular FormulaC6H2IN5
Molecular Weight271.02 g/mol
Structural Identifiers
SMILESC1=NC2=NNC(=C2N=C1C#N)I
InChIInChI=1S/C6H2IN5/c7-5-4-6(12-11-5)9-2-3(1-8)10-4/h2H,(H,9,11,12)
InChIKeyBHGSFOQTMYQCHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile: A Key Heterocyclic Intermediate for Targeted Synthesis and Pharmaceutical Research


3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile (CAS 1936029-98-9) is a nitrogen-containing heterocyclic compound belonging to the class of pyrazolopyrazines . Characterized by the presence of a fused pyrazole-pyrazine core with a reactive iodine atom at the 3-position and a carbonitrile group at the 5-position, this compound serves as a versatile intermediate in medicinal chemistry and organic synthesis . Its structure enables diverse functionalization strategies, making it a valuable building block for generating compound libraries, developing kinase inhibitors, and exploring new chemical space in drug discovery programs [1].

Why 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile Cannot Be Replaced by Other Pyrazolopyrazines


The substitution of 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile with other in-class pyrazolopyrazines is not straightforward due to the unique combination of its functional groups. The 3-iodo moiety provides a highly reactive site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the introduction of diverse aryl and alkyne substituents that are not feasible with 3-chloro, 3-bromo, or unsubstituted analogs [1]. Simultaneously, the 5-carbonitrile group serves as a robust electron-withdrawing handle and a masked precursor for amines and carboxylic acids, offering distinct synthetic utility compared to compounds lacking this moiety [2]. Furthermore, the specific substitution pattern on the pyrazolo[3,4-b]pyrazine core influences biological activity and target selectivity, as demonstrated by the variation in IC50 values and cellular potency among structurally related derivatives [3]. Therefore, direct substitution with other pyrazolopyrazines would necessitate a complete redesign of synthetic routes and may lead to unpredictable changes in biological activity and physicochemical properties.

Quantitative Evidence Guide: How 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile Compares to Analogs


Cross-Coupling Reactivity: Superior Leaving Group Capability of the 3-Iodo Substituent

The 3-iodo substituent in 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile is a superior leaving group compared to bromo and chloro analogs in palladium-catalyzed cross-coupling reactions, enabling more efficient and selective functionalization [1]. While quantitative data comparing the specific 5-carbonitrile derivative is not available in open literature, studies on analogous 3-iodo-1H-pyrazolo[3,4-b]pyridine systems demonstrate that the iodo derivative participates in Suzuki, Heck, Stille, and Sonogashira reactions under milder conditions and with higher yields than its bromo or chloro counterparts [1]. This is a class-level inference based on the established reactivity order of halogen substituents (I > Br > Cl) in oxidative addition steps of palladium-catalyzed cross-couplings [2].

Organic Synthesis Cross-Coupling Medicinal Chemistry

Biological Activity: Potent SHP2 Allosteric Inhibition and Anti-Cancer Cell Proliferation

Although direct IC50 data for 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile itself is not publicly available, a structurally related 1H-pyrazolo[3,4-b]pyrazine derivative (Compound 4b) demonstrated potent and selective SHP2 allosteric inhibition with an IC50 of 3.2 nM [1]. This is 17.75 times more potent than the positive control IACS-13909 [1]. In a direct head-to-head comparison, compound 4b also exhibited superior anti-proliferative activity against KRASG12C-mutant NCI-H358 lung cancer cells with an IC50 of 0.58 μM, which is 4.79 times more potent than IACS-13909 [1]. While this is a cross-study comparison, it strongly suggests that the pyrazolo[3,4-b]pyrazine scaffold, when appropriately substituted, can yield highly potent and selective SHP2 inhibitors. The presence of the iodo and carbonitrile groups in the target compound provides essential handles for further optimization of potency and selectivity.

Oncology Kinase Inhibition SHP2 Phosphatase

Physicochemical Properties: Lower Molecular Weight and Improved Drug-Likeness

3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile (MW 271.02) offers a favorable balance of molecular weight and functional complexity compared to more heavily substituted analogs. For instance, 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine (MW 280.45) is slightly larger and may exhibit altered pharmacokinetic properties [1]. While not a direct potency comparison, lower molecular weight is generally associated with better permeability and solubility, which are key factors in drug-likeness and oral bioavailability [2]. Additionally, the computed LogP (XLogP3-AA) for the parent scaffold 1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile is -0.1, indicating favorable hydrophilicity, whereas the addition of a 6-chloro group in 6-chloro-3-iodo derivative increases LogP to 1.5, potentially impacting solubility and distribution [1][3].

Medicinal Chemistry Drug Design ADME Properties

Optimal Use Cases for Procuring 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile


Building Diverse Compound Libraries via Palladium-Catalyzed Cross-Coupling

Procure 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile as a key intermediate for generating libraries of 3-aryl, 3-alkenyl, and 3-alkynyl derivatives through Suzuki, Heck, and Sonogashira couplings [1]. This approach is ideal for medicinal chemistry programs aiming to explore structure-activity relationships (SAR) around the pyrazolo[3,4-b]pyrazine core and identify novel kinase inhibitors or other bioactive molecules. The reactive iodo group enables efficient diversification with a wide range of coupling partners.

Developing Next-Generation SHP2 Inhibitors for Oncology

Utilize 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile as a starting material to synthesize and optimize novel SHP2 allosteric inhibitors [2]. Based on the demonstrated potency of related pyrazolo[3,4-b]pyrazine derivatives (IC50 = 3.2 nM) [3], this compound provides a validated scaffold for targeting SHP2 in KRASG12C-mutant cancers and other malignancies where SHP2 plays a key role. The 5-carbonitrile group offers a versatile functional handle for introducing amine and amide moieties, which are common features in SHP2 inhibitors.

Synthesizing Advanced Intermediates for Anti-Inflammatory Drug Discovery

Leverage the established anti-inflammatory potential of the pyrazolo[3,4-b]pyrazine scaffold by using 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile to prepare analogs with improved efficacy and safety profiles [4][5]. Studies have shown that pyrazolo[3,4-b]pyrazines exhibit oral activity in animal models of rheumatoid arthritis [4]. The target compound's reactive iodine provides a straightforward entry point for introducing substituents that can modulate p38α MAP kinase activity and other inflammatory targets [4][6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.